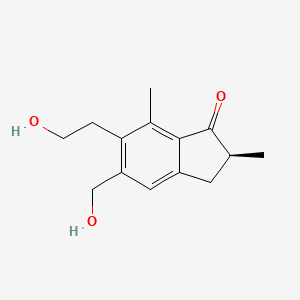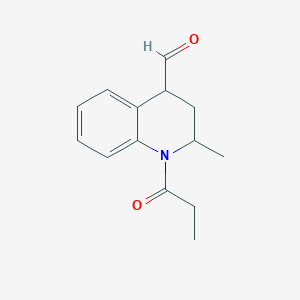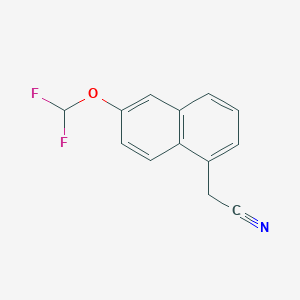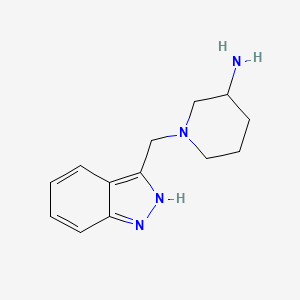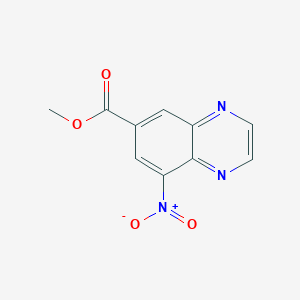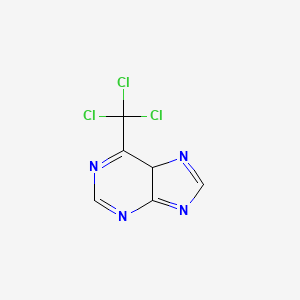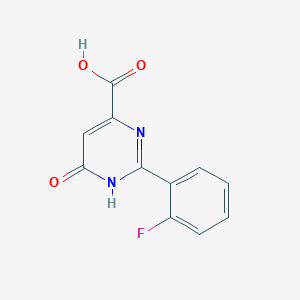
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Methoxylation: Introduction of methoxy groups at the 4, 5, and 6 positions of the indole ring.
Formylation: Introduction of the formyl group at the 2-position of the indole ring.
A common method involves the use of reagents such as dimethyl sulfate for methoxylation and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,5,6-trimethoxy-1H-indole-2-carboxylic acid .
Applications De Recherche Scientifique
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulates pathways related to antioxidant defense and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
- 4,5,6-Trimethoxy-1H-indole-2,3-dione
- 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-9-8(4-7(6-14)13-9)11(16-2)12(10)17-3/h4-6,13H,1-3H3 |
Clé InChI |
PTGOAMCJSQZQBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=C(NC2=C1)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



